molecular formula C13H16ClNO3 B6631135 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid

2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid

Cat. No.: B6631135
M. Wt: 269.72 g/mol
InChI Key: NXURPJNWKLGFJK-UHFFFAOYSA-N
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Description

2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid is an organic compound characterized by the presence of a chloro-substituted benzoyl group, a propylamino group, and an acetic acid moiety

Properties

IUPAC Name

2-[(4-chloro-3-methylbenzoyl)-propylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-3-6-15(8-12(16)17)13(18)10-4-5-11(14)9(2)7-10/h4-5,7H,3,6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXURPJNWKLGFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)C(=O)C1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid typically involves the reaction of 4-chloro-3-methylbenzoyl chloride with propylamine, followed by the introduction of an acetic acid group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide or amine groups replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or ammonia in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chloro-3-methylbenzoyl)-propylamino]benzoic acid
  • 2-[(4-Chloro-3-methylbenzoyl)-propylamino]propionic acid
  • 2-[(4-Chloro-3-methylbenzoyl)-propylamino]butyric acid

Uniqueness

2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro-substituted benzoyl group enhances its potential as an antimicrobial agent, while the propylamino and acetic acid moieties contribute to its versatility in chemical synthesis.

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